- Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis, ACS Omega, 2023, 8(7), 7057-7062
Cas no 943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid)
943-89-5 structure
Product Name:(E)-3-(4-Methoxyphenyl)acrylic acid
Numero CAS:943-89-5
MF:C10H10O3
MW:178.184603214264
MDL:MFCD00004398
CID:40379
PubChem ID:699414
Update Time:2024-03-01
(E)-3-(4-Methoxyphenyl)acrylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-methoxycinnamic acid
- (E)-3-(4-Methoxyphenyl)-2-propenoic acid
- (E)-4-Methoxycinnamic Acid
- trans-4-Methoxycinnamic acid
- 3-(4-Methoxy-phenyl)-acrylic acid
- trans-O-Methyl-p-coumaric Acid
- 3-(4-Methoxyphenyl)acrylic acid
- P-METHOXYCINNAMIC ACID
- (E)-3-(4-Methoxyphenyl)acrylic acid
- 4-Methoxycinnamate
- para-methoxycinnamic acid
- O-Methyl-p-coumaric acid
- Cinnamic acid, p-methoxy-
- (E)-3-(4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(4-methoxyphenyl)-
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
- 3-(4-Methoxyphenyl)-2-propenoic acid
- Cinnamic ac
- (2E)-3-(4-Methoxyphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methoxy-, (E)- (8CI)
- (E)-p-Methoxycinnamic acid
- trans-3-(4-Methoxyphenyl)-2-propenoic acid
- trans-p-Methoxycinnamic acid
- trans-4-Methoxycinnamic acid, 98%
- SMR000112200
- MLS002473129
- MLSMR
- 830-09-1
-
- MDL: MFCD00004398
- Inchi: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
- Chiave InChI: AFDXODALSZRGIH-QPJJXVBHSA-N
- Sorrisi: C(/C1C=CC(OC)=CC=1)=C\C(=O)O
- BRN: 510468
Proprietà calcolate
- Massa esatta: 178.06300
- Massa monoisotopica: 178.062994
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 46.5
Proprietà sperimentali
- Densità: 1.195
- Punto di fusione: 173.5 °C (lit.)
- Punto di ebollizione: 342.6 °C at 760 mmHg
- Punto di infiammabilità: 138.5 °C
- Solubilità: Soluble in ethanol, ethyl acetate and other organic solvents.
- PSA: 46.53000
- LogP: 1.79300
(E)-3-(4-Methoxyphenyl)acrylic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S37/39
- CODICI DEL MARCHIO F FLUKA:8
- RTECS:UD3391300
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- TSCA:Yes
- Frasi di rischio:R36/37/38
(E)-3-(4-Methoxyphenyl)acrylic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2918990090Panoramica:
2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
(E)-3-(4-Methoxyphenyl)acrylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0096-100g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | ≥97% | 100g |
¥180元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0096-25g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | ≥97% | 25g |
¥60元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0096-500g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | ≥97% | 500g |
¥640元 | 2023-09-15 | |
| Alichem | A019115690-500g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 95% | 500g |
$200.00 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0576-100G |
trans-4-Methoxycinnamic Acid |
943-89-5 | >98.0%(GC)(T) | 100g |
¥430.00 | 2024-04-15 | |
| TRC | P307791-100mg |
p-methoxycinnamic acid |
943-89-5 | 100mg |
$58.00 | 2023-05-17 | ||
| TRC | P307791-500mg |
p-methoxycinnamic acid |
943-89-5 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | P307791-1g |
p-methoxycinnamic acid |
943-89-5 | 1g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M255A-25g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 99% | 25g |
70CNY | 2021-05-07 | |
| MedChemExpress | HY-W068771-500mg |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 500mg |
¥500 | 2024-04-15 |
(E)-3-(4-Methoxyphenyl)acrylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: 1,2-Dichloroethane ; 0.5 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Water ; 16 h, pH 6.5
1.2 Reagents: Hydrogen peroxide ; 30 min, rt
1.3 pH 4
1.2 Reagents: Hydrogen peroxide ; 30 min, rt
1.3 pH 4
Riferimento
- A Type 1 Aldolase, NahE, Catalyzes a Stereoselective Nitro-Michael Reaction: Synthesis of β-Aryl-γ-nitrobutyric Acids, Angewandte Chemie, 2023, 62(6),
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 45 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Riferimento
- Chromium photocatalysis: accessing structural complements to Diels-Alder adducts with electron-deficient dienophiles, Chemical Science, 2017, 8(1), 654-660
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ, European Journal of Medicinal Chemistry, 2015, 97, 32-41
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Phenylacrylamides as novel FtsZ-targeted potential antimicrobials, Letters in Drug Design & Discovery, 2015, 12(3), 234-240
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Riferimento
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction, Reaction Kinetics, 2013, 108(1), 193-204
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: N-Methyl-2-pyrrolidone ; 18 h, 140 °C; cooled
Riferimento
- N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction, Organic & Biomolecular Chemistry, 2009, 7(10), 2110-2119
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6, Journal of Organic Chemistry, 2006, 71(10), 3988-3990
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Zinc triflate Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagents, Synthesis, 2006, (21), 3654-3660
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 1 h, 0 °C
Riferimento
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate , Tripotassium phosphate Catalysts: Graphene (reduced oxide) Solvents: Water ; 6 h, 100 °C
Riferimento
- Pyrene functionalized highly reduced graphene oxide-palladium nanocomposite: a novel catalyst for the mizoroki-heck reaction in water, Frontiers in Chemistry (Lausanne, 2022, 10,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Triethylenetetramine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Riferimento
- Synthesis of lignin-amine supported palladium catalysts for Heck reaction, Shiyou Huagong, 2009, 38(7), 733-738
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with 3-cyanopropyltriethoxysilane homopolymer) , Silica , Butanenitrile, 4-(triethoxysilyl)-, homopolymer (palladium complexes) Solvents: Dimethylformamide ; 10.5 h, 100 °C
Riferimento
- Organic silica ligated to palladium(0) complex: a highly active and stereoselective catalyst for Heck reaction, Indian Journal of Chemistry, 2002, (11), 2274-2276
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Pyridine , Piperidine Solvents: Pyridine , Piperidine
Riferimento
- Synthesis and experimental ionization energies of certain (E)-3-arylpropenoic acids and their methyl esters, Journal of Chemical and Engineering Data, 1988, 33(4), 534-7
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium , Cellulose, ester with N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine] (palladium complexes) Solvents: Dimethylformamide ; 2 h, 110 °C
Riferimento
- Pd immobilized on EDTA-modified cellulose: synthesis, characterization, and catalytic application in inter- and intramolecular Heck reactions and Larock reactions, Research on Chemical Intermediates, 2022, 48(8), 3475-3496
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Synthesis and spectroscopic analysis of piperine- and piperlongumine-inspired natural product scaffolds and their molecular docking with IL-1β and NF-κB proteins, Molecules, 2020, 25(12),
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Tripropylamine Catalysts: Triphenylphosphine , Palladium diacetate , 1H-Imidazolium, 3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosaflu… Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane ; 2 h, 120 °C
Riferimento
- Mizoroki-Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether, F-626: Facile Filtrative Separation of Products and Efficient Recycling of a Reaction Medium Containing a Catalyst, Journal of Organic Chemistry, 2004, 69(23), 8105-8107
Metodo di produzione 19
Metodo di produzione 20
(E)-3-(4-Methoxyphenyl)acrylic acid Raw materials
- propanedioic acid
- Triethyl phosphonoacetate
- trans-p-Methoxycinnamaldehyde
- 4-Hydroxycinnamic acid
- 4-Iodoanisole
- (E)-Ethyl p-methoxycinnamate
- p-Methoxybenzaldehyde
- Pyruvate
- 2-(Diethoxyphosphoryl)acetic acid
- Benzene, 1-[(1E)-2-bromoethenyl]-4-methoxy-
(E)-3-(4-Methoxyphenyl)acrylic acid Preparation Products
(E)-3-(4-Methoxyphenyl)acrylic acid Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:943-89-5)4-Methoxycinnamic acid
Numero d'ordine:sfd2522
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:943-89-5)(E)-3-(4-Methoxyphenyl)acrylicacid
Numero d'ordine:LE17653;LE2581602;LE2755
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:16
Prezzo ($):discuss personally
Email:18501500038@163.com
(E)-3-(4-Methoxyphenyl)acrylic acid Letteratura correlata
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Related Categories
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi Acidi cinnamici e derivati acidi cinnamici
- Prodotti naturali ed estratti Pianta Estratti A base di piante, fornisci solo il testo tradotto. Hypenia salzmannii
- Prodotti naturali ed estratti Pianta Estratti A base di piante, fornisci solo il testo tradotto. Astianthus viminalis
943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid) Prodotti correlati
- 2373-79-7(3-(4-ethoxyphenyl)prop-2-enoic acid)
- 6099-04-3(3-Methoxycinnamic acid)
- 16909-11-8(3,5-Dimethoxycinnamic acid)
- 4361-94-8(2-Propenoic acid,3-[4-(4-hydroxyphenoxy)phenyl]-)
- 17570-26-2(3-(3-methoxyphenyl)prop-2-enoic acid)
- 830-09-1(3-(4-methoxyphenyl)prop-2-enoic acid)
- 77124-20-0(3-(3-Phenoxyphenyl)acrylic Acid)
- 3453-39-2(3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid)
- 86636-96-6(Potassium 4-Methoxycinnamate)
- 717910-83-3(3-(4-phenoxyphenyl)prop-2-enoic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:943-89-5)4-Methoxycinnamic acid
Purezza:99%
Quantità:200kg
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943-89-5)(E)-3-(4-Methoxyphenyl)acrylicacid
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta